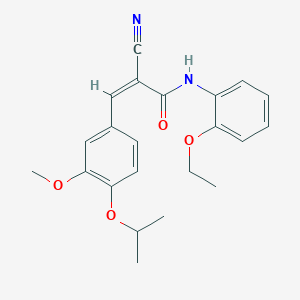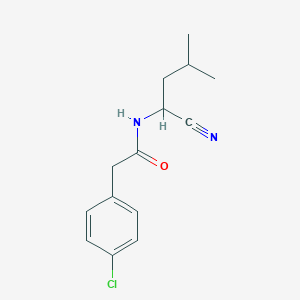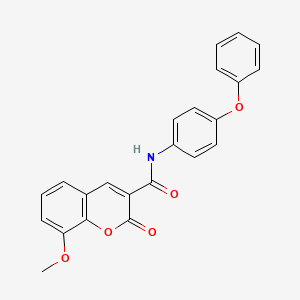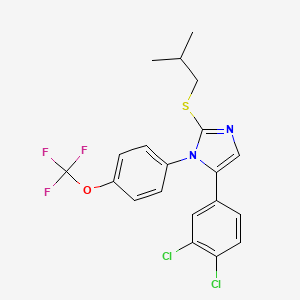
(2R)-3-Cyclohexyl-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-Cyclohexyl-2-methylpropan-1-amine, also known as cyclohexylmethylamphetamine (CHMA), is a chemical compound that belongs to the amphetamine class. It is a psychoactive drug that is structurally similar to amphetamines, which are commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. CHMA is a relatively new compound, and there is limited research available on its properties, synthesis, and potential applications.
作用机制
CHMA works by increasing the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. CHMA acts as a substrate for the dopamine transporter, which transports dopamine from the synapse back into the presynaptic neuron. By inhibiting the reuptake of dopamine, CHMA increases the concentration of dopamine in the synapse, which results in increased dopamine signaling and activation of dopamine receptors.
Biochemical and Physiological Effects
CHMA has been shown to have similar effects to other amphetamines, including increased alertness, euphoria, and decreased appetite. It has also been shown to increase heart rate, blood pressure, and body temperature. These effects are believed to be due to the release of dopamine and other neurotransmitters in the brain.
实验室实验的优点和局限性
The advantages of using CHMA in laboratory experiments include its ability to selectively increase dopamine release, which could be useful in studying the role of dopamine in various neurological disorders. However, the limited research available on CHMA means that its safety profile and potential side effects are not well understood. Additionally, the potential for abuse and addiction must be considered when using CHMA in laboratory experiments.
未来方向
There are several potential future directions for research on CHMA. One area of interest is the development of new drugs based on the structure of CHMA that could have improved safety profiles and therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of CHMA, as well as its potential applications in the field of neuroscience. Finally, studies on the potential risks and benefits of CHMA use must be conducted to determine its safety and potential for abuse.
合成方法
The synthesis of CHMA involves the reduction of the ketone group of 3-cyclohexyl-2-methyl-1-phenylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place in anhydrous solvents such as diethyl ether or tetrahydrofuran under reflux conditions. The product is purified through recrystallization or chromatography to obtain pure CHMA.
科学研究应用
CHMA is a relatively new compound, and there is limited research available on its potential applications. However, it has been suggested that CHMA may have potential as a research tool in the field of neuroscience, particularly in the study of the dopaminergic system. CHMA has been shown to increase dopamine release in the brain, which could be useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
(2R)-3-cyclohexyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVMMURYISEFJ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2997332.png)
![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997333.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2997334.png)

![N'-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2997337.png)
![Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B2997338.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2997339.png)
![N-tert-butyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2997340.png)


![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2997346.png)

![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)